molecular formula C21H22N2O4 B7782116 METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE

Cat. No.: B7782116
M. Wt: 366.4 g/mol
InChI Key: NUBFFNNCFFBKKI-UCFFOFKASA-N
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Description

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridoindole core and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydro-β-carboline structure.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the pyridoindole core, which can be done using a Suzuki-Miyaura cross-coupling reaction.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the Suzuki-Miyaura coupling, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.

Scientific Research Applications

METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is being investigated as a potential therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of METHYL (3S)-1-(3,4-DIMETHOXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the pyridoindole core and the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl (3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a beta-carboline core structure with a methoxy-substituted phenyl group and a carboxylate functional group. Its molecular formula is C16H19NC_{16}H_{19}N with a molecular weight of approximately 253.34 g/mol. The presence of the dimethoxyphenyl group is significant as it enhances the lipophilicity and biological activity of the compound.

1. Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, a related compound demonstrated significant inhibitory activity against Plasmodium falciparum, with an IC50 value below 1 μg/mL in vitro. The mechanism appears to involve interference with the parasite's metabolic pathways, making it a candidate for further development as an antimalarial agent .

2. Neuropharmacological Effects

Beta-carbolines are known to interact with GABA receptors, influencing neurotransmitter release and exhibiting anxiolytic or convulsant properties depending on their structure. This compound may similarly modulate GABAergic activity, potentially offering therapeutic benefits in anxiety and seizure disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound likely binds to central benzodiazepine receptors similar to other beta-carbolines, influencing GABAergic neurotransmission.
  • Reactive Oxygen Species (ROS) : It may increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells .
  • Inhibition of Enzymatic Pathways : Beta-carbolines may inhibit specific metabolic enzymes in parasites like Plasmodium, disrupting their growth and replication.

Case Studies and Research Findings

Study FocusFindingsReference
Antimalarial ActivityIC50 < 1 μg/mL against P. falciparum
Neuropharmacological EffectsModulation of GABA receptor activity
Antitumor ActivityInduces apoptosis via p38/MAPK pathway

Properties

IUPAC Name

methyl (3S)-1-(3,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-9-8-12(10-18(17)26-2)19-20-14(11-16(23-19)21(24)27-3)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-23H,11H2,1-3H3/t16-,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFFNNCFFBKKI-UCFFOFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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